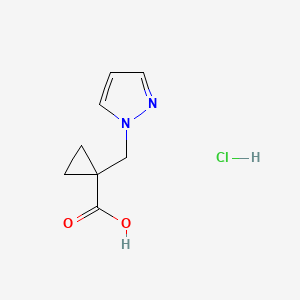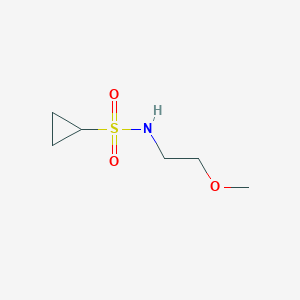
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, also known as MPFE, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is not fully understood, but it is believed to act on the brain's reward system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may be responsible for the compound's effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have an effect on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone in lab experiments is its ability to selectively target the brain's reward system, making it a useful tool for studying addiction and related disorders. However, one limitation of this compound is that its effects may vary depending on the dose and route of administration, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, including further studies on its mechanism of action and its potential applications in the treatment of addiction and related disorders. Additionally, there is a need for more research on the long-term effects of this compound and its potential for abuse. Overall, this compound shows promise as a therapeutic agent and a tool for studying the brain's reward system, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves several steps, including the reaction of 2-fluorophenol with sodium hydride, followed by the reaction of the resulting product with 4-(methylsulfonyl)piperidine. The final product is obtained through the reaction of the intermediate product with ethyl chloroformate.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has been studied for its potential applications in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been found to have an effect on the brain's reward system, which may be useful in the treatment of addiction. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-21(18,19)11-6-8-16(9-7-11)14(17)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYGNADVFTRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)


![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2900530.png)

![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)

